Technical Guide: Physicochemical Properties of (R)-Piperazin-2-ylmethanol
Technical Guide: Physicochemical Properties of (R)-Piperazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of (R)-Piperazin-2-ylmethanol, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Due to its structural motifs—a secondary amine, a tertiary amine, and a primary alcohol—this compound possesses characteristics that are critical to its behavior in biological systems, including solubility, permeability, and receptor interaction.
Core Physicochemical Data
Precise experimental data for (R)-Piperazin-2-ylmethanol is not extensively available in public literature. The following table summarizes its known properties and provides inferred values for key parameters based on the well-characterized parent compound, piperazine, and the expected influence of the (R)-hydroxymethyl substituent.
| Property | Value | Source / Inference |
| Molecular Formula | C₅H₁₂N₂O | - |
| Molecular Weight | 116.16 g/mol | - |
| CAS Number | 149715-47-9 | [1] |
| Appearance | White to off-white solid (Inferred) | Based on piperazine and its derivatives, which are typically crystalline solids.[2][3][4] |
| Melting Point (°C) | Not Determined (Inferred: <106) | Unsubstituted piperazine melts at 106-112 °C.[2][3][5] The substituent may lower this value. |
| Boiling Point (°C) | Not Determined (Inferred: >146) | Unsubstituted piperazine boils at 145-146 °C.[2][5][6] The hydroxymethyl group likely increases the boiling point due to hydrogen bonding. |
| Aqueous Solubility | High (Inferred) | The piperazine core and the hydroxyl group are expected to confer high aqueous solubility.[7][8][9] |
| Dissociation Constants (pKa) | pKa₁: ~9.0-9.5, pKa₂: ~4.5-5.0 (Inferred) | Piperazine has pKa values of ~9.7 and ~5.3.[4][10][11] The electron-withdrawing effect of the adjacent hydroxyl group is expected to slightly lower these values.[11][12] |
| Partition Coefficient (logP) | < 0 (Inferred) | Piperazine has a logP of -1.5.[13] The hydroxymethyl group enhances hydrophilicity, suggesting the logP of the derivative will also be negative. |
Experimental Protocols
For drug development and regulatory submission, experimental determination of key physicochemical parameters is mandatory. The following sections detail standardized protocols for measuring pKa and logP/logD.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, affecting its solubility, absorption, and target binding. Potentiometric titration is the gold-standard method for its determination.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
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Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Solution Preparation:
-
Prepare a stock solution of (R)-Piperazin-2-ylmethanol in deionized water or a suitable co-solvent if solubility is limited. A typical concentration is 1-10 mM.
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster (KCl solution).
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the two basic nitrogen atoms, first acidify the sample solution to ~pH 2 with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12 to ensure both equivalence points are observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the curve to precisely locate the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., where 50% and 150% of the amine groups have been neutralized).
-
The experiment should be repeated at least in triplicate to ensure reproducibility.
-
Determination of logD by the Shake-Flask Method
The distribution coefficient (logD) at a physiological pH of 7.4 is a key indicator of a drug's lipophilicity, which affects its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for measuring this property.
Principle: The compound is partitioned between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer (simulating physiological fluid). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is used to calculate the logD.
Detailed Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours. Allow the phases to separate completely.
-
Similarly, pre-saturate the PBS buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.
-
-
Partitioning Experiment:
-
Prepare a stock solution of (R)-Piperazin-2-ylmethanol in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a sealed container.
-
Vigorously agitate the mixture for a set period (e.g., 1-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to achieve complete separation of the organic (upper) and aqueous (lower) phases.
-
Carefully withdraw a precise aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) using the following equation: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The logD is the base-10 logarithm of the distribution coefficient: logD₇.₄ = log₁₀(D)
-
The experiment should be performed in triplicate.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of pKa values using the potentiometric titration method as described above.
Caption: Potentiometric titration workflow for pKa determination.
References
- 1. 149715-47-9 Cas No. | (R)-Piperazin-2-ylmethanol | Apollo [store.apolloscientific.co.uk]
- 2. Piperazine Derivatives - High Purity Chemical Compounds, Alkaline Crystalline Structure with Saline Taste - High Purity Chemical Compounds, Alkaline Crystalline Structure With Saline Taste at Best Price in Boisar | Moltus Research Laboratories Private Limited [tradeindia.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Piperazine Derivatives,Piperazine Derivatives Manufacturers Thane [moltuslab.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 11. uregina.ca [uregina.ca]
- 12. researchgate.net [researchgate.net]
- 13. manavchem.com [manavchem.com]

